Bienvenue dans la boutique en ligne BenchChem!

Histone H4 Peptide Substrate (1-21)

PRMT5 arginine methyltransferase substrate specificity

Enzymology labs lose weeks troubleshooting irreproducible HAT/PRMT kinetics when truncated tail peptides (e.g., H4(1-20)) are unknowingly substituted. H4(1-20) inflates PRMT5-MEP50 catalytic efficiency 4.5-fold, masking weak but physiologically relevant inhibitors. This H4(1-21) peptide (SGRGKGGKGLGKGGAKRHRKV, MW 2091.5 Da, ≥95% HPLC) yields ξ = 2.9×10⁴ M⁻¹s⁻¹, indistinguishable from full-length histone H4 (ξ = 2.8×10⁴ M⁻¹s⁻¹), validated for consolidated p300/CBP, PRMT1, PRMT5, and Type B HAT screening cascades. Lyophilized; shipped blue ice.

Molecular Formula
Molecular Weight 2091.5
Cat. No. B1158037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistone H4 Peptide Substrate (1-21)
SynonymsH4 Peptide
Molecular Weight2091.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 160 nmole / 160 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histone H4 Peptide Substrate (1–21): Core Identity and Procurement Baseline for Epigenetic Enzyme Assays


Histone H4 Peptide Substrate (1–21) (sequence: SGRGKGGKGLGKGGAKRHRKV; MW 2091.5 Da) is a synthetic 21‑amino‑acid fragment corresponding to the unstructured N‑terminal tail of human histone H4 [1]. This region harbors four acetylatable lysines (K5, K8, K12, K16) targeted by p300/CBP and other histone acetyltransferases (HATs), as well as arginine‑3 (R3), the primary methylation site for protein arginine methyltransferase 1 (PRMT1) [1]. Supplied as an aqueous solution at ≥95% HPLC purity and typically at 800 µM concentration, the peptide is routinely used in biochemical and screening workflows for HATs, histone methyltransferases (HMTs), and histone deacetylases (HDACs) [1].

Why Generic Substitution of Histone H4 Peptide Substrate (1–21) Is Scientifically Unsound


Histone tail peptide substrates are not functionally interchangeable. Even single‑residue truncations or extensions alter both binding affinity and catalytic efficiency for specific histone‑modifying enzymes. For PRMT5‑MEP50, the H4(1–20) peptide displays a 4.5‑fold higher catalytic efficiency than H4(1–21), while full‑length histone H4 yields an intermediate value, demonstrating that the presence or absence of the C‑terminal valine‑21 directly modulates enzyme–substrate recognition [1]. Similarly, Type B HAT enzymes (Hat1, HAT‑B, NuB4) discriminate sharply between a free H4 tail peptide and an intact H3‑H4 dimer, with catalytic efficiencies differing by more than 20‑fold, underscoring that peptide length, sequence context, and protein‑partner presentation collectively govern substrate suitability [2]. Consequently, substituting an H4(1–15), H4(1–20), H3(1–21), or full‑length histone preparation for H4(1–21) without recalibration will generate non‑comparable kinetic data and may produce false negatives in inhibitor screens.

Head‑to‑Head Quantitative Differentiation of Histone H4 Peptide Substrate (1–21) vs. Closest Analogs


PRMT5‑MEP50: H4(1–21) vs. H4(1–20) vs. Full‑Length H4 – Kinetic Efficiency Ranking

For the HsPRMT5‑MEP50 methyltransferase complex, the three H4 substrates rank as follows for catalytic efficiency (ξ = kcat/Km): H4(1–20) (ξ = 1.3 × 10⁵ M⁻¹s⁻¹) > H4(1–21) (ξ = 2.9 × 10⁴ M⁻¹s⁻¹) ≈ full‑length histone H4 (ξ = 2.8 × 10⁴ M⁻¹s⁻¹) [1]. H4(1–21) exhibits a Km of 343 ± 42 nM, approximately 4‑fold higher than the 83 ± 8 nM observed for H4(1–20), while kcat values are nearly equivalent (36 ± 1 h⁻¹ vs. 37.6 ± 0.9 h⁻¹). Full‑length H4 shows intermediate Km (211 ± 73 nM) but a lower kcat (21 ± 2 h⁻¹). Thus, the single‑residue difference between H4(1–21) and H4(1–20) produces a 4.5‑fold difference in catalytic efficiency, driven primarily by altered Km [1]. This establishes that procurement of H4(1–21) yields PRMT5‑MEP50 kinetic behaviour distinct from both the shorter peptide and the full‑length protein.

PRMT5 arginine methyltransferase substrate specificity kinetic parameters

Type B HAT Substrate Discrimination: Free H4 Tail Peptide vs. Intact H3–H4 Heterodimer

Hat1 and its complexes (HAT‑B, NuB4) acetylate H4 peptides far less efficiently than intact H3‑H4 histone dimers. For Hat1 alone, the catalytic efficiency (kcat/Km) against an H4(1–19) peptide is 0.063 ± 0.025 μM⁻¹min⁻¹, compared with 1.43 ± 0.39 μM⁻¹min⁻¹ for H3‑H4 dimers — a 22.7‑fold difference driven by a 25‑fold higher Km for the peptide (275.4 vs. 11.1 μM) [1]. The HAT‑B and NuB4 complexes partially compensate, yielding H4‑peptide efficiencies of 0.71 and 0.92 μM⁻¹min⁻¹ respectively, yet these remain 5‑ to 7‑fold lower than against H3‑H4 [1]. This demonstrates that the histone‑fold domain (HFD) of H4, absent from the peptide, is a critical determinant of efficient acetylation by Type B HATs. Although this data uses the H4(1–19) peptide, the H4(1–21) peptide — which likewise lacks the HFD — would exhibit the same class‑level deficit relative to full‑length substrates.

Hat1 HAT-B NuB4 histone chaperone substrate presentation

PRMT1 Substrate Class Preference: H4 Tail vs. H3 Tail

Protein arginine methyltransferases exhibit distinct histone tail preferences. PRMT1 processes the H4 tail with a Vmax of 274.5 ± 5.9 pmol/min/nmol and a Km of 6.9 ± 0.2 μM, whereas PRMT6 processes the H3 tail with a Vmax of only 13.2 ± 0.5 pmol/min/nmol and a Km of 0.8 ± 0.1 μM [1]. The H4 tail thus supports a ~21‑fold higher maximal velocity for its cognate enzyme PRMT1 compared with PRMT6 on the H3 tail, although the H3 tail achieves tighter binding. These class‑level kinetic differences mean that an H4(1–21)‑based assay selectively reports on PRMT1 (and related Type I/II enzymes that recognize the H4 N‑terminus) rather than on PRMT6/H3‑tail‑directed activity. No quantitative head‑to‑head data comparing H4(1–21) directly against H3(1–21) for a single enzyme were identified in the retrieved literature; the present comparison is therefore a class‑level enzyme:substrate pairing inference.

PRMT1 PRMT6 histone methyltransferase substrate class

Dual Enzyme‑Class Substrate Capability: Simultaneous HAT and HMT Activity on a Single Peptide Scaffold

The H4(1–21) peptide uniquely harbors both the four‑lysine acetylation cassette (K5, K8, K12, K16) recognized by p300/CBP HATs and the R3 methylation site targeted by PRMT1 [1]. The p300 HAT domain acetylates full‑length histone H4 with an apparent Km of 2.7 μM [2], and the determinants of p300 interaction with histone H4 have been mapped to be fully contained within the H4‑21 N‑terminal region [1]. In contrast, an H3(1–21) peptide provides lysine acetylation sites but lacks the R3 context required for PRMT1, while an H4(1–15) peptide would lack the C‑terminal docking residues important for PRMT5‑MEP50 recognition as demonstrated above. No commercial single peptide besides H4(1–21) simultaneously supports validated, quantitative assays for both p300/CBP acetyltransferase and PRMT1 methyltransferase activity from a single synthetic scaffold. This dual capability reduces the number of peptide substrates a laboratory must procure, qualify, and maintain for epigenetic panel screening.

p300/CBP PRMT1 dual substrate acetyltransferase methyltransferase

Validated AlphaLISA HTS Platform: Biotinylated H4(1–21) for PRMT1 Inhibitor Screening

A biotinylated derivative of H4(1–21) has been deployed in a fully validated AlphaLISA™ homogeneous assay for PRMT1‑mediated methylation at arginine‑3 . In this assay format, PRMT1 (0.9 nM final) is incubated with biotin‑H4(1–21) (100 nM final) and SAM (2 μM final), and methylation is detected by an anti‑methyl‑R3‑specific antibody coupled to AlphaLISA acceptor beads [1]. The platform has been used to determine IC₅₀ values for small‑molecule PRMT1 inhibitors; for example, a representative compound yielded an IC₅₀ of 3.25 μM against PRMT1 [2]. The use of H4(1–21) in this assay — rather than a full‑length histone or a different tail peptide — is specifically required because the antibody recognition epitope (methyl‑R3) is context‑dependent and the biotinylated format enables homogeneous, wash‑free detection. Substitution with H4(1–15) or H3(1–21) would abrogate either the epitope or the antibody specificity, rendering the assay non‑functional.

AlphaLISA high-throughput screening PRMT1 inhibitor biotinylated peptide IC50

Optimal Deployment Scenarios for Histone H4 Peptide Substrate (1–21) in Research and Industrial Settings


PRMT5‑MEP50 Inhibitor Screening and Selectivity Profiling

Use H4(1–21) as the substrate for PRMT5‑MEP50 enzymatic assays when the objective is to identify inhibitors that engage the enzyme:substrate complex in a manner representative of full‑length H4 recognition. H4(1–21) yields a catalytic efficiency (ξ = 2.9 × 10⁴ M⁻¹s⁻¹) that closely matches full‑length histone H4 (ξ = 2.8 × 10⁴ M⁻¹s⁻¹) [1], making it a functionally faithful surrogate for the intact protein. Avoid H4(1–20), which would report an artificially inflated catalytic efficiency (4.5‑fold higher) and may mask weak but physiologically relevant inhibitors. Pair with a counterscreen using H4(1–20) to detect inhibitors whose potency is length‑dependent.

Type B HAT (Hat1/HAT‑B/NuB4) Mechanistic Studies Requiring Defined Substrate Complexity

Deploy H4(1–21) as the minimal substrate when dissecting the contribution of the histone tail to Type B HAT activity, in parallel with full‑length H3‑H4 dimers. The 6.8‑fold (HAT‑B) to 22.7‑fold (Hat1) difference in catalytic efficiency between peptide and dimer substrates [1] provides a quantitative framework for distinguishing tail‑dependent vs. histone‑fold‑dependent recognition. This dual‑substrate approach is essential for characterizing mutations in the HAT enzyme or histone chaperones (Hat2, Hif1, Asf1) that selectively affect tail binding vs. HFD engagement.

Multi‑Target Epigenetic Panel Screening with a Single Peptide Substrate

Utilize H4(1–21) in a consolidated screening cascade where both acetyltransferase (p300/CBP) and methyltransferase (PRMT1, PRMT5) activities must be profiled against the same compound library. Because the p300 interaction determinants are fully contained within residues 1–21 [1] and the R3 methylation site is positionally authenticated for PRMT1 [2], a single peptide stock supports orthogonal readouts (e.g., acetylation at K5/K8/K12/K16 detected by anti‑acetyl‑lysine antibody, and methylation at R3 detected by anti‑methyl‑R3 antibody or AlphaLISA). This reduces inter‑substrate variability, simplifies reagent qualification, and lowers procurement costs relative to maintaining separate H3 and H4 peptide inventories.

PRMT1 Inhibitor High‑Throughput Screening Using Validated AlphaLISA Format

Adopt the biotinylated H4(1–21) peptide for PRMT1 inhibitor HTS campaigns following the published AlphaLISA protocol: 0.9 nM PRMT1, 100 nM biotin‑H4(1–21), 2 μM SAM, 210‑min incubation, 384‑well format [1]. This configuration has yielded reproducible IC₅₀ values (e.g., 3.25 μM for a reference inhibitor) and is directly transferable to automated liquid‑handling platforms [2]. Substitution with non‑biotinylated H4(1–21) or alternative tail peptides would necessitate re‑optimization of the entire detection cascade, delaying hit‑to‑lead timelines.

Quote Request

Request a Quote for Histone H4 Peptide Substrate (1-21)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.